Symmetric 4,4′-Ether Bridge vs. Asymmetric 4,5′-Ether Bridge: Structural Regiochemistry of Pyridoxine Impurity 1 Versus Impurity 2
Pyridoxine Impurity 1 and Pyridoxine Impurity 2 are regioisomeric dimers sharing the identical molecular formula C₁₆H₂₀N₂O₅ (MW 320.35) but differing in the connectivity of the ether bridge linking the two pyridoxine monomer units. Impurity 1 features a symmetric 4,4′-(oxybis(methylene)) architecture where the ether oxygen bridges the 4-hydroxymethyl groups of both pyridine rings, yielding the IUPAC name 4,4′-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol) [1]. In contrast, Impurity 2 bears an asymmetric 4,5′-linkage: the ether connects the 4-hydroxymethyl of one ring to the 5-hydroxymethyl of the other, with the IUPAC name 4-(((5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol . These regioisomers, while isobaric, are expected to exhibit different chromatographic retention and distinct NMR coupling patterns, requiring separate, authentic reference standards for unambiguous identification in LC-UV and LC-MS impurity methods.
| Evidence Dimension | Ether bridge regiochemistry (connectivity of the C-O-C linkage between pyridoxine monomer units) |
|---|---|
| Target Compound Data | Symmetric 4,4′-ether bridge: 4,4′-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol). SMILES: OCC1=CN=C(C)C(O)=C1COCC2=C(CO)C=NC(C)=C2O |
| Comparator Or Baseline | Asymmetric 4,5′-ether bridge (Pyridoxine Impurity 2, CAS 2726926-28-7): 4-(((5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol |
| Quantified Difference | Identical molecular formula (C₁₆H₂₀N₂O₅) and molecular weight (320.35); connectivity difference at the ether bridge position (4,4′ vs. 4,5′) producing distinct regioisomers with divergent chromatographic and spectroscopic properties |
| Conditions | Structural identity confirmed by ¹H NMR, MS, and HPLC characterization data supplied with commercial reference standards [1] |
Why This Matters
In HPLC impurity profiling, co-elution or misidentification of regioisomeric dimers can lead to inaccurate quantification of impurity loads; procurement of the correct regioisomer-specific reference standard ensures peak assignment fidelity required for ANDA submissions.
- [1] Pharmaffiliates. 4,4'-(Oxybis(Methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol). Catalogue No: PA 16 66530. CAS: NA. Mol.F: C₁₆H₂₀N₂O₅, Mol.Wt: 320.35. View Source
